![molecular formula C15H14FNO2 B595964 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol CAS No. 1261975-62-5](/img/structure/B595964.png)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol
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Description
“2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol” is a chemical compound with the CAS Number: 1261975-62-5 . Its molecular weight is 259.28 and its IUPAC name is N-ethyl-3-fluoro-2’-hydroxy [1,1’-biphenyl]-4-carboxamide .
Molecular Structure Analysis
The InChI code for “2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol” is 1S/C15H14FNO2/c1-2-17-15 (19)12-8-7-10 (9-13 (12)16)11-5-3-4-6-14 (11)18/h3-9,18H,2H2,1H3, (H,17,19) . This indicates the presence of 15 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Scientific Research Applications
Protonation Studies in Sulfuric Acid
Research has shown that compounds like 4-fluorophenol undergo protonation predominantly on the oxygen atom when dissolved in concentrated sulfuric acid. This property is crucial for understanding the chemical behavior of fluorophenols in highly acidic environments, which has implications for their use in synthetic chemistry and industrial applications (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Synthesis of Antibacterial Agents
Fluorine-containing compounds, such as those derived from 4-fluorophenyl groups, have been synthesized and evaluated for their potential as antibacterial agents. The incorporation of fluorine is known to enhance the biological activity of molecules, making these compounds promising candidates for the development of new antibiotics (Holla, Bhat, & Shetty, 2003).
Applications in Material Science
The study of polymorphs and solvates of fluorine-substituted bis-phenols has revealed insights into crystal packing, stability, and intermolecular interactions. These findings are significant for the design and development of new materials with tailored properties for applications in electronics, photonics, and nanotechnology (Nath & Baruah, 2013).
Organic Light Emitting Diodes (OLEDs)
Fluorophenyl-substituted carbazoles have been synthesized and applied as hole transporting materials in OLEDs. The incorporation of fluorophenyl groups into carbazole-based compounds has been shown to improve the performance of OLEDs, highlighting the role of fluorinated compounds in advancing optoelectronic devices (Krucaite et al., 2012).
Antimicrobial Activity
Thiourea derivatives containing fluorophenyl groups have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant effects against various bacterial strains, indicating the potential of fluorinated phenyl groups in enhancing the antimicrobial properties of molecules (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-17-15(19)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)18/h3-9,18H,2H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUCLCJOJXAXRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683617 |
Source
|
Record name | N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol | |
CAS RN |
1261975-62-5 |
Source
|
Record name | N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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